5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline

Catalog No.
S15828602
CAS No.
M.F
C19H32N4O
M. Wt
332.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)pip...

Product Name

5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline

IUPAC Name

5-ethyl-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline

Molecular Formula

C19H32N4O

Molecular Weight

332.5 g/mol

InChI

InChI=1S/C19H32N4O/c1-4-15-13-17(20)19(24-3)14-18(15)23-7-5-16(6-8-23)22-11-9-21(2)10-12-22/h13-14,16H,4-12,20H2,1-3H3

InChI Key

NVARVJGUSJRECY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)N

5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is a complex organic compound with the molecular formula C${17}$H${28}$N$_{4}$O. This compound is characterized by its unique structure, which includes an ethyl group, a methoxy group, and a piperidine ring substituted with a piperazine moiety. The presence of these functional groups suggests potential versatility in biological applications, particularly in medicinal chemistry.

Typical for amines and aromatic compounds. Notable reactions include:

  • Substitution Reactions: The methoxy group can be replaced under nucleophilic substitution conditions, allowing for the introduction of other functional groups.
  • Reductive Amination: The amine groups can participate in reductive amination processes, which are useful for synthesizing more complex derivatives.
  • Hydrogenation: The compound can be subjected to hydrogenation reactions, particularly to modify the piperidine or piperazine rings.

5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline exhibits significant biological activity. It has been studied for its potential as an inhibitor of certain kinases involved in cancer progression, particularly the extracellular signal-regulated kinase 5 pathway. This suggests its role in cancer therapeutics and as a potential lead compound for drug development.

The synthesis of 5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with 5-fluoro-2-nitrobenzyl ether and piperidone hydrochloride as precursors.
  • Catalytic Reactions: Utilizing palladium-carbon as a catalyst under hydrogen atmosphere facilitates the reduction of nitro groups to amino groups.
  • Yield Improvement: Recent methods have focused on optimizing reaction conditions to improve yields and reduce costs, such as using dimethyl sulfoxide-water mixed solvents for better solubility and reactivity .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific cancer pathways.
  • Chemical Research: Its unique structure makes it valuable for studies in organic synthesis and medicinal chemistry.

Interaction studies of 5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline have revealed its potential to bind to specific protein targets involved in signal transduction pathways. These interactions are crucial for understanding its mechanism of action and efficacy as a therapeutic agent.

Several compounds share structural similarities with 5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline. Below are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline122833-04-90.87
2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline761440-75-90.86
2-Methoxy-N-[3-(methylamino)-phenyl]-N-pyridin-3-yloxyacetamide1254058-34-80.85

Uniqueness

The uniqueness of 5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline lies in its specific combination of ethyl and methoxy substitutions along with the dual piperidine-piperazine structure, which may enhance its pharmacological properties compared to similar compounds.

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

332.25761166 g/mol

Monoisotopic Mass

332.25761166 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-15-2024

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